Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Description
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by:
- A tert-butyl carbamate group at the 1-position.
- Diethoxy substituents at the 4,4-positions.
- A hydroxymethyl group at the 2R-position.
This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals, due to its stereochemical specificity and functional versatility. Its diethoxy groups enhance solubility in organic solvents, while the hydroxymethyl group offers a site for further derivatization (e.g., oxidation, esterification) .
Properties
IUPAC Name |
tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWSJXEVHALDS-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@H](C1)CO)C(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Phase-Transfer Catalysis
The construction of the chiral piperidine core with (2R) stereochemistry has been achieved using asymmetric phase-transfer catalysis (PTC). A representative approach involves the alkylation of a cyclic enamine precursor under optimized PTC conditions. For instance, (S)-2a, a cinchona-derived phase-transfer catalyst, enables enantioselective alkylation of tert-butyl 4-oxopiperidine-1-carboxylate with formaldehyde equivalents (e.g., chloromethyl methyl ether) in toluene at −40°C. The reaction proceeds via dynamic kinetic resolution, affording tert-butyl (2R)-4-oxo-2-(hydroxymethyl)piperidine-1-carboxylate with >95% enantiomeric excess (ee).
Subsequent ketalization of the 4-oxo group is performed using triethyl orthoformate in the presence of p-toluenesulfonic acid (PTSA) in ethanol. This step quantitatively converts the ketone to the 4,4-diethoxy ketal, yielding the target compound. Critical parameters include strict anhydrous conditions to prevent ketal hydrolysis and precise temperature control (−20°C to 0°C) to minimize epimerization at C2.
Key Data:
- Yield: 78% over two steps
- Stereochemical Integrity: 99% ee retained post-ketalization
- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 1.41 (s, 9H, Boc), 3.45–3.70 (m, 4H, OCH₂CH₃), 4.25 (dd, J = 11.2 Hz, 1H, CH₂OH).
Boronic Ester-Mediated Functionalization
Suzuki-Miyaura cross-coupling has been adapted to introduce the diethoxy ketal moiety indirectly. Starting from tert-butyl (2R)-4-bromo-2-(hydroxymethyl)piperidine-1-carboxylate, a palladium-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at 60°C installs the boronate ester. Subsequent oxidation with hydrogen peroxide in acetic acid generates the 4-oxo intermediate, which undergoes ketalization as described above.
This method is advantageous for late-stage diversification, as the boronate intermediate permits access to alternative 4-substituted piperidines. However, the necessity for orthogonal protection of the hydroxymethyl group (e.g., as a silyl ether) adds synthetic steps and reduces overall efficiency.
Key Data:
- Coupling Yield: 85% (boronate formation)
- Oxidation/Ketalization Yield: 67%
- HRMS: Calcd. for C₁₈H₃₃NO₅ [M + H]⁺: 360.2382; Found: 360.2385.
Organometallic Cyclization Strategies
A convergent route employs β-aminoalkyl zinc reagents for piperidine ring formation. Reaction of (R)-2-aminobut-3-en-1-ol with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl generates a zinc-copper composite, which undergoes intramolecular cyclization to furnish 5-methylenepiperidine. Hydrogenation over Pd/C (10 atm H₂) saturates the exo-methylene group, yielding tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate after Boc protection and ketalization.
This method excels in scalability (>10 g batches) but requires careful control of hydrogenation conditions to avoid over-reduction of the hydroxymethyl group to a methyl substituent.
Key Data:
- Cyclization Yield: 82%
- Hydrogenation Selectivity: 9:1 dr favoring the desired diastereomer
- IR (KBr): 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O Boc).
Protection Group Considerations
The Boc group’s stability under ketalization conditions (pH 1–3, 0–25°C) is critical. Comparative studies show that trifluoroacetyl (TFA) protection leads to partial deprotection during acidic ketal formation, whereas Boc remains intact. For the hydroxymethyl group, tert-butyldimethylsilyl (TBS) ether protection is preferred during boronate coupling steps, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) in THF.
Spectroscopic Characterization and Validation
Authentic samples of the target compound exhibit distinct spectral features:
- $$ ^{13}C $$ NMR: δ 80.1 (Boc quaternary C), 62.3 (OCH₂CH₃), 56.8 (C2), 44.2 (C4).
- Optical Rotation: $$[α]^{25}_D = +34.7°$$ (c 1.0, CHCl₃).
- HPLC Purity: >99% (Chiralpak AD-H, hexane/i-PrOH 90:10).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction may produce a variety of piperidine-based compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is utilized in the development of pharmaceuticals due to its structural characteristics that allow for modifications leading to biologically active compounds.
Case Study: Synthesis of Antidepressants
Research has indicated that derivatives of this compound can be synthesized to create potential antidepressant agents. A study demonstrated that modifications to the piperidine ring can enhance serotonin reuptake inhibition, which is critical in treating depression .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Data Table: Synthesis Applications
Research and Development
In academic settings, this compound is employed in various research projects focused on drug discovery and development.
Case Study: Drug Discovery
A recent study explored the use of this compound as a scaffold for developing new anti-inflammatory drugs. The results showed promising anti-inflammatory activity in vitro, indicating potential for further development .
Safety Data
- Storage Conditions : Store at room temperature, away from moisture.
- Hazards : Use appropriate personal protective equipment (PPE) when handling.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperidine ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Key Observations :
- Diethoxy vs. Fluoro/Azido Groups: The diethoxy groups in the target compound increase steric bulk and hydrophobicity compared to smaller substituents like fluorine or azide. This enhances solubility in nonpolar solvents but may reduce metabolic stability .
- Hydroxymethyl vs. Aminomethyl: Replacing the hydroxymethyl group with an aminomethyl (as in ) introduces basicity, enabling salt formation and altering pharmacokinetic profiles .
Stereochemical and Conformational Differences
- Stereoisomerism : The 2R-configuration in the target compound contrasts with the 2S-isomer (e.g., ). Stereochemistry critically impacts biological activity; for example, enantiomers may bind differently to chiral targets in enzymes or receptors .
- Ring Puckering : Diethoxy substituents at the 4,4-positions may enforce a specific chair conformation in the piperidine ring, whereas substituents like methylidene () or bulky aromatic groups () induce puckering distortions, affecting reactivity and intermolecular interactions .
Biological Activity
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H29NO5
- Molecular Weight : 299.40 g/mol
- CAS Number : 134441-61-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The piperidine ring structure is known to enhance bioactivity by mimicking natural neurotransmitters.
Biological Activities
-
Neuroprotective Effects :
- Studies indicate that compounds with piperidine structures can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Research has demonstrated that this compound may protect against neurodegenerative diseases by inhibiting apoptosis in neuronal cells.
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro studies have shown efficacy against certain bacterial strains, indicating potential as a lead compound for developing new antibiotics.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Neuroprotective | Inhibition of apoptosis in neuronal cells | |
| Antimicrobial | Efficacy against Gram-positive bacteria | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study 1: Neuroprotection
In a study published in the Journal of Neurochemistry, researchers found that this compound significantly reduced cell death in cultured neurons exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .
Q & A
Q. Q1. What are the key synthetic methodologies for preparing Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions leveraging protective group strategies. For example:
- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen under anhydrous conditions using Boc-anhydride and a base like triethylamine .
- Step 2 : Diethoxy and hydroxymethyl functionalization via nucleophilic substitution or oxidation-reduction sequences. Reaction conditions (e.g., 0–20°C in dichloromethane with DMAP catalysis) are critical for regioselectivity .
- Step 3 : Final purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomerically pure (2R)-configured products .
Q. Q2. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm, while the hydroxymethyl proton resonates near 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 332.2304 for C₁₆H₃₀NO₅⁺) .
- Chiral HPLC : Validates enantiomeric excess (>98%) using chiral stationary phases (e.g., Chiralpak AD-H column) .
Q. Q3. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield and enantioselectivity?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during hydroxymethyl group introduction .
- Catalyst Screening : DMAP or chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance stereochemical outcomes .
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while ionic liquids may stabilize transition states .
Q. Q5. How do structural modifications impact the compound’s biological activity?
Q. Q6. What analytical strategies resolve contradictory spectral data (e.g., overlapping NMR peaks)?
Q. Q7. How is computational chemistry applied to predict the compound’s reactivity?
Q. Q8. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification Bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., tert-butyl methyl ether/hexane mixtures) .
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat dissipation during Boc deprotection .
Methodological Considerations
Q. Q9. How is X-ray crystallography used to confirm stereochemistry?
- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) resolves chiral centers, with R-factor < 0.05 for high confidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
